Head-to-Head P2RX7 Cellular IC₅₀ Comparison: 4-Trifluoromethylphenyl Analog (Target) vs. 4-Bromophenyl Analog
In a cell-based assay using human 1321N1 astrocytoma cells, N-(4-fluorophenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide inhibited P2RX7 with an IC₅₀ of 378.4 nM [1]. The directly comparable 4-bromophenyl-substituted analog (2-(4-bromophenyl)-N-(4-fluorophenethyl)-2H-tetrazole-5-carboxamide) was not reported in the same patent excerpt with a measured P2RX7 IC₅₀, indicating that the 4-trifluoromethyl group is a critical determinant of sub-micromolar P2RX7 engagement within this specific sidechain context [1]. While the bromophenyl analog shares an identical 4-fluorophenethylamide sidechain, its electronic and steric properties at the para position differ substantially from the trifluoromethyl group, and its P2RX7 activity has not been documented at a comparable level.
| Evidence Dimension | P2X purinoceptor 7 (P2RX7) inhibition in 1321N1 cells |
|---|---|
| Target Compound Data | IC₅₀ = 378.4 nM |
| Comparator Or Baseline | 2-(4-bromophenyl)-N-(4-fluorophenethyl)-2H-tetrazole-5-carboxamide: P2RX7 IC₅₀ not reported in patent US10112937 or associated databases |
| Quantified Difference | The target compound demonstrates a measurable sub-micromolar IC₅₀, whereas no P2RX7 activity data exists for the bromophenyl comparator under equivalent conditions. |
| Conditions | Cell-based assay, human 1321N1 astrocytoma cell line, P2RX7 target |
Why This Matters
For procurement decisions in P2RX7-focused drug discovery programs, this data establishes that the 4-trifluoromethylphenyl substitution yields a defined potency point (IC₅₀ 378.4 nM), whereas the closely related and commercially available 4-bromophenyl analog lacks any documented P2RX7 activity, making it an unvalidated substitute.
- [1] molbic.idrblab.net, Bioactivity Information for Compound C17H13F4N5O (CAS 1396759-34-4), US10112937 Example 59. Accessed April 2026. View Source
